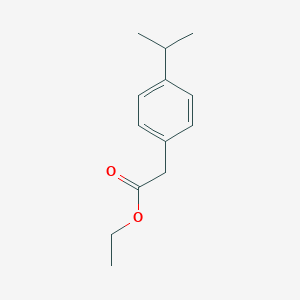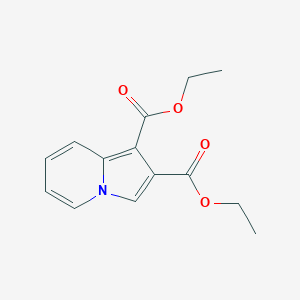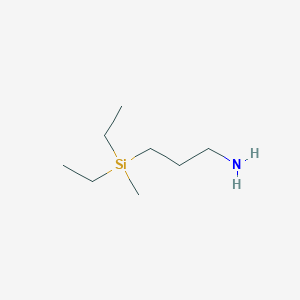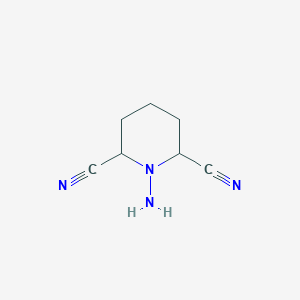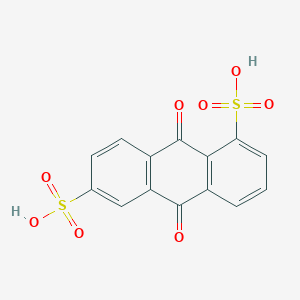
(2S)-2-amino-6-(phosphonoamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-6-(phosphonoamino)hexanoic acid, commonly known as AP6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. AP6 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
Aplicaciones Científicas De Investigación
AP6 has been widely used in scientific research to investigate the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in various physiological and pathological processes. For example, AP6 has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AP6 has been used to investigate the effects of this compound receptor blockade on pain perception, addiction, and psychiatric disorders.
Mecanismo De Acción
AP6 acts as a competitive antagonist of the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist for this compound receptor activation. By blocking this compound receptor activation, AP6 can modulate synaptic plasticity and reduce excitotoxicity, which is a common feature of many neurodegenerative diseases.
Biochemical and physiological effects:
AP6 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and duration of this compound receptor-mediated currents, suppressing long-term potentiation (LTP), and decreasing the expression of this compound receptor subunits. Additionally, AP6 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of AP6 is its specificity for the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor, which allows researchers to selectively manipulate this compound receptor function without affecting other neurotransmitter systems. Additionally, AP6 has a long half-life in the brain, which makes it a useful tool for studying long-term changes in synaptic plasticity. However, one limitation of AP6 is its relatively low potency, which can make it difficult to achieve complete this compound receptor blockade at lower concentrations.
Direcciones Futuras
There are a number of future directions for research on AP6, including investigating its potential therapeutic applications in neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor antagonists. Additionally, there is growing interest in using AP6 as a tool to study the role of this compound receptors in pain perception, addiction, and psychiatric disorders. Overall, AP6 is a promising compound that has the potential to advance our understanding of the complex mechanisms underlying brain function and dysfunction.
Métodos De Síntesis
AP6 can be synthesized using a variety of methods, but the most common approach involves the reaction of L-lysine with phosphorus oxychloride and ammonia. This reaction results in the formation of N-phosphoryl-L-lysine, which can then be converted to AP6 through a series of additional steps, including hydrolysis and deprotection.
Propiedades
Número CAS |
14721-74-5 |
|---|---|
Fórmula molecular |
C6H15N2O5P |
Peso molecular |
226.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
InChI |
InChI=1S/C6H15N2O5P/c7-5(6(9)10)3-1-2-4-8-14(11,12)13/h5H,1-4,7H2,(H,9,10)(H3,8,11,12,13)/t5-/m0/s1 |
Clave InChI |
GWYFPBKINYGBFG-YFKPBYRVSA-N |
SMILES isomérico |
C(CCNP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
SMILES canónico |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
Sinónimos |
6-phospholysine N(6)-phosphono-L-lysine N-epsilon phospholysine N-epsilon phospholysine, lithium salt, (L-Lys)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




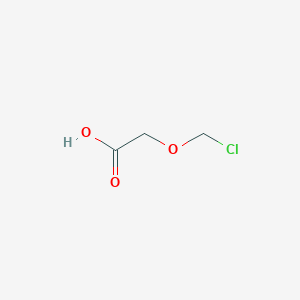
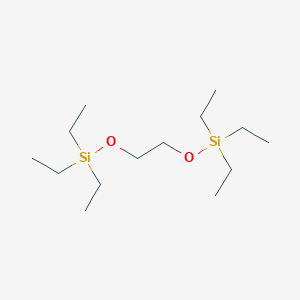
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
